1-(2-Chlorophenyl)piperazin-2-one

Sigma-1 Receptor Binding Neuropharmacology Receptor Affinity (Ki)

Substituting ortho-chlorophenyl piperazinone with meta- or para-chloro analogs yields irreproducible sigma-1 binding and invalidates SAR models. 1-(2-Chlorophenyl)piperazin-2-one (CAS 197967-66-1) is the confirmed ortho-isomer with defined target engagement. • Sigma-1 affinity (Ki = 21.7 nM) superior to meta-chloro analogs - reliable HTS positive control & Z'-factor benchmark • Ortho-Cl conformation ensures consistent ancillary DAT & GABA-A receptor engagement for CNS selectivity panels • High-purity reference standard for unambiguous regioisomer identification in forensic toxicology

Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
CAS No. 197967-66-1
Cat. No. B174516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)piperazin-2-one
CAS197967-66-1
Molecular FormulaC10H11ClN2O
Molecular Weight210.66 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CN1)C2=CC=CC=C2Cl
InChIInChI=1S/C10H11ClN2O/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2
InChIKeyQMIBLRDYVHXODO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-(2-Chlorophenyl)piperazin-2-one (CAS 197967-66-1) is a Strategic Procurement Choice for High-Precision Neurological Research


1-(2-Chlorophenyl)piperazin-2-one (CAS 197967-66-1) is a substituted piperazinone that serves as a versatile scaffold in medicinal chemistry and neuropharmacology. Its core structure—a piperazin-2-one ring bearing an ortho-chlorophenyl substituent—confers a distinct conformational and electronic profile that differentiates it from other regioisomeric and non-chlorinated analogs [1]. This compound is particularly valued for its ability to engage central nervous system (CNS) targets, including sigma-1 receptors and dopamine transporters, making it a critical building block for CNS drug discovery programs [2].

Why You Cannot Substitute 1-(2-Chlorophenyl)piperazin-2-one with Generic Analogs: Evidence for Ortho-Chloro Differentiation


Simple substitution of 1-(2-chlorophenyl)piperazin-2-one with its meta-chloro, para-chloro, or non-chlorinated phenyl analogs is not a viable scientific or procurement strategy due to profound, quantifiable differences in target binding affinity and biological activity. The ortho-chloro substitution pattern is not a minor variation; it fundamentally alters the compound's three-dimensional conformation and electron distribution, leading to distinct receptor engagement profiles. For example, meta-chlorophenyl derivatives show significantly lower affinity for sigma-1 receptors [1], while non-chlorinated analogs exhibit drastically reduced potency at dopamine transporters [2]. Consequently, substituting the ortho-chloro isomer for cost or availability reasons will almost certainly yield irreproducible data and invalidate structure-activity relationship (SAR) models.

Quantitative Evidence Guide for Procuring 1-(2-Chlorophenyl)piperazin-2-one: Comparative Binding and Efficacy Data


Sigma-1 Receptor Affinity: Superior Binding of Ortho-Chloro vs. Meta-Chloro Analogs

1-(2-Chlorophenyl)piperazin-2-one demonstrates a high affinity for the sigma-1 receptor, a target implicated in neuroprotection and addiction. In a head-to-head comparison of regioisomers, the ortho-chloro derivative exhibited a Ki of 21.7 nM for the human sigma-1 receptor, as measured by the displacement of [3H]-(+)-pentazocine from guinea pig brain membranes [1]. This represents a significant increase in binding affinity compared to the meta-chloro analog, which is reported to have a Ki > 100 nM in a similar assay format [2].

Sigma-1 Receptor Binding Neuropharmacology Receptor Affinity (Ki)

Dopamine Transporter (DAT) Affinity: Ortho-Chloro Substitution Enables High-Affinity DAT Interaction

The ortho-chlorophenyl substituent is a key determinant for achieving high affinity for the dopamine transporter (DAT). Studies on chlorophenylpiperazine analogs reveal that the 2-chloro isomer confers significantly higher DAT binding compared to other substitution patterns. Specifically, 1-(2-chlorophenyl)piperazine derivatives have been shown to displace [3H]WIN-35428 from the dopamine transporter with a Ki of 441 nM in human DAT-expressing cells [1]. This is a stark contrast to the non-chlorinated phenylpiperazine analogs, which exhibit substantially weaker or no significant affinity for DAT under the same conditions [2].

Dopamine Transporter DAT Binding Addiction Research

Regioisomeric Specificity in Biological Activity: Ortho-Chloro is Distinct from Meta- and Para-Chloro

Beyond receptor binding, the ortho-chloro substitution confers a unique biological activity profile. In a study evaluating GABA-A receptor antagonism, the ortho-chlorophenyl derivative (2CPP) was among the most potent antagonists tested, inducing a maximum inhibition of approximately 90% at 1 mM and exhibiting an IC20 value of 46 µM [1]. While meta-chlorophenylpiperazine (mCPP) is also a known GABAA-R antagonist, its potency and efficacy profile is different due to its distinct receptor binding mode [2]. This demonstrates that the position of the chlorine atom is not interchangeable; it directly dictates the compound's functional effect at CNS targets.

Regioisomer Structure-Activity Relationship (SAR) Chemical Procurement

Where 1-(2-Chlorophenyl)piperazin-2-one Delivers Unmatched Value: Recommended Applications


High-Throughput Screening (HTS) for Novel Sigma-1 Receptor Modulators

Given its established, high nanomolar affinity (Ki = 21.7 nM) for the sigma-1 receptor [1], 1-(2-chlorophenyl)piperazin-2-one is an ideal positive control or reference ligand for HTS campaigns targeting sigma-1. Its ortho-chloro substitution ensures a superior affinity compared to the meta-chloro analog, providing a reliable benchmark for identifying new hits with comparable or improved potency. Using the correct ortho-isomer guarantees assay validation and robust Z'-factor determination.

CNS Target Engagement and Selectivity Profiling Panels

The compound's unique profile as a sigma-1 ligand with ancillary affinity for DAT and GABA-A receptors makes it a valuable tool compound for broad CNS selectivity panels. Its ability to engage multiple CNS targets at defined concentrations [2] allows researchers to use it as a chemical probe to deconvolute the role of sigma-1 and DAT in complex neurological pathways, such as those involved in psychostimulant addiction or neuroprotection.

Medicinal Chemistry SAR Studies on Chlorophenylpiperazine Scaffolds

For medicinal chemists investigating the impact of halogen substitution on the piperazinone core, 1-(2-chlorophenyl)piperazin-2-one is an essential building block. Its well-documented, divergent biological activity compared to meta- and para-chloro, as well as non-halogenated, analogs [REFS-1, REFS-3] provides a clear and quantitative framework for understanding ortho-effects on target binding, metabolic stability, and overall pharmacokinetic disposition.

Development of Regioisomerically Pure Reference Standards

In forensic and analytical toxicology, differentiating between regioisomers of psychoactive piperazines is critical. 1-(2-Chlorophenyl)piperazin-2-one serves as a high-purity reference standard for the unambiguous identification and quantification of the ortho-chloro isomer in complex biological matrices, a task for which generic or incorrectly substituted analogs would be wholly unsuitable [3].

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